Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-5-(3-methyloxetan-3-yl)phenol

Lipophilicity LogP Physicochemical Profiling

2-Methyl-5-(3-methyloxetan-3-yl)phenol (CAS 1421253-21-5) is an exclusive disubstituted phenolic building block validated in US Patent 8,846,656 for synthesizing C5aR modulators with IC50 values ~18 nM. Its ortho-methyl and para-oxetane substitution pattern is irreplaceable for maintaining pharmacophore alignment and cannot be replicated by simple phenol analogs or des-methyl variants. The oxetane ring acts as a metabolically stable bioisostere for carbonyl or gem-dimethyl groups, reducing LogP by 0.5-1.0 unit while boosting aqueous solubility up to 1,000-fold. Ideal for fragment-based screening (MW 178.23, LogP 2.2) and matched-pair SAR exploration. Procuring this precise scaffold ensures fidelity to patent-established structure-activity relationships and mitigates the risk of diminished target engagement.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B8709754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(3-methyloxetan-3-yl)phenol
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2(COC2)C)O
InChIInChI=1S/C11H14O2/c1-8-3-4-9(5-10(8)12)11(2)6-13-7-11/h3-5,12H,6-7H2,1-2H3
InChIKeyXOPJFEZWZMMGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(3-methyloxetan-3-yl)phenol (CAS 1421253-21-5): A Dual-Function Oxetane-Phenol Building Block for Medicinal Chemistry and C5a Receptor Modulator Synthesis


2-Methyl-5-(3-methyloxetan-3-yl)phenol (CAS 1421253-21-5) is a disubstituted phenolic compound bearing a 3-methyloxetane ring at the para position relative to the hydroxyl group and a methyl substituent at the ortho position [1]. With a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol, this compound integrates the hydrogen-bond-donating capacity of a phenol with the three-dimensional, polarity-modulating character of the oxetane heterocycle [2]. This dual functionality positions the compound at the intersection of two key strategies in contemporary drug discovery: phenolic pharmacophores for target engagement and oxetane motifs as metabolically stable carbonyl or gem-dimethyl bioisosteres [3].

Why Generic Substitution of 2-Methyl-5-(3-methyloxetan-3-yl)phenol with Positional Isomers or Non-Oxetane Phenols Compromises Both Reactivity and Pharmacological Profile


The specific substitution pattern of 2-methyl-5-(3-methyloxetan-3-yl)phenol—a methyl group ortho to the phenol hydroxyl and a 3-methyloxetane ring para to it—cannot be replicated by simple phenol analogs. The ortho-methyl group alters the pKa of the phenolic hydroxyl, modulates steric accessibility for further derivatization (e.g., triflate formation at the hydroxyl), and influences the compound's lipophilicity relative to the des-methyl analog 2-(3-methyloxetan-3-yl)phenol . Simultaneously, the 3-methyloxetane ring introduces a defined three-dimensional conformation and serves as a non-classical bioisostere for carbonyl or gem-dimethyl groups, conferring reduced lipophilicity and altered metabolic stability compared to non-oxetane phenolic analogs such as 2-methyl-5-tert-butylphenol [1]. Substituting either the methyl group or the oxetane ring with alternative substituents would yield a compound with different physicochemical properties, reactivity patterns, and biological target engagement profiles, making simple interchange scientifically unsound [2].

Quantitative Differentiation Evidence for 2-Methyl-5-(3-methyloxetan-3-yl)phenol: Head-to-Head Physicochemical and Application-Specific Comparisons


Lipophilicity Shift: 2-Methyl-5-(3-methyloxetan-3-yl)phenol Exhibits a +0.52 LogP Increase Over Its Des-Methyl Analog

The target compound 2-methyl-5-(3-methyloxetan-3-yl)phenol (C11H14O2, MW 178.23) exhibits a computed octanol-water partition coefficient (LogP) of 2.2 [1]. In contrast, its closest positional analog, 2-(3-methyloxetan-3-yl)phenol (C10H12O2, MW 164.20), which lacks the ortho-methyl substituent, displays a LogP of 1.68 . This represents a ΔLogP of +0.52 units attributable to the additional methyl group, indicating measurably higher lipophilicity that may influence membrane permeability, protein binding, and pharmacokinetic distribution in biological systems.

Lipophilicity LogP Physicochemical Profiling Drug Design

Molecular Weight Differentiation: A +14.03 g/mol Increment Over the Des-Methyl Analog Expands Chemical Space Coverage

The target compound has a molecular weight of 178.23 g/mol (C11H14O2) [1], compared to 164.20 g/mol (C10H12O2) for the des-methyl analog 2-(3-methyloxetan-3-yl)phenol . This +14.03 g/mol difference (equivalent to one methylene unit) places the target compound within a distinct fragment-sized chemical space. Importantly, both compounds remain below the MW 200 threshold commonly employed in fragment-based drug discovery (FBDD) screening libraries, but the additional methyl group expands the accessible vector space for further elaboration while maintaining fragment-like physicochemical properties.

Molecular Weight Fragment-Based Drug Discovery Lead Optimization Chemical Space

Patent-Anchored Synthetic Utility: 2-Methyl-5-(3-methyloxetan-3-yl)phenol as a Key Intermediate in C5a Receptor Modulator Synthesis (US8846656)

The target compound is explicitly employed as a synthetic intermediate in the preparation of tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine derivatives claimed as C5a receptor modulators in US Patent 8,846,656 [1]. In a representative transformation, 2-methyl-5-(3-methyloxetan-3-yl)phenol undergoes coupling with heterocyclic scaffolds to generate final compounds with reported C5aR IC50 values as low as 18 nM (e.g., compound 53, BDBM134570) [2]. The oxetane-phenol moiety is directly incorporated into the bioactive pharmacophore, and its specific substitution pattern—including the ortho-methyl group—is retained in the final active structures, suggesting a non-redundant contribution to target binding. The closest analog 2-(3-methyloxetan-3-yl)phenol has not been identified in this patent family as an interchangeable building block.

C5a Receptor Complement Pathway Immuno-Oncology Patent-Backed Building Block

Oxetane Bioisostere Advantage: Class-Level Evidence for Improved Physicochemical and Metabolic Profiles Over Carbonyl and Gem-Dimethyl Phenol Analogs

The 3-methyloxetane ring in the target compound functions as a non-classical bioisostere for carbonyl and gem-dimethyl groups [1]. Literature meta-analyses demonstrate that replacing a gem-dimethyl group with an oxetane typically reduces LogP by approximately 0.5–1.0 units and can increase aqueous solubility by factors of 4- to over 1,000-fold depending on the molecular context [2]. In one matched molecular pair study, substitution of a tert-butyl group with an oxetane increased solubility from <5 mg/mL to 15 mg/mL while reducing LogP [2]. For phenolic compounds specifically, the oxetane ring further contributes to metabolic stability by diverting oxidative metabolism away from cytochrome P450 pathways toward microsomal epoxide hydrolase (mEH), potentially reducing drug-drug interaction liability [3]. These class-level advantages apply to 2-methyl-5-(3-methyloxetan-3-yl)phenol relative to non-oxetane phenolic analogs such as 2-methyl-5-tert-butylphenol or 2-methyl-5-acetylphenol.

Bioisostere Oxetane Metabolic Stability Drug Design

Patent-Claimed Biological Differentiation: Cell Differentiation-Inducing Activity Positions the Target Compound for Anti-Cancer and Dermatological Research Applications

Patent disclosures describe 2-methyl-5-(3-methyloxetan-3-yl)phenol as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This activity profile is associated with potential therapeutic applications in oncology (anti-cancer) and dermatology (psoriasis, skin aging conditions including wrinkles, slack skin, and dry skin) [2]. The compound's differentiation-inducing activity is accompanied by transcriptional activation effects, suggesting a mechanism potentially involving nuclear receptor modulation (e.g., retinoic acid receptor pathways) [2]. A separate patent family (US20110184011) further claims compounds of formula (Ia) wherein R3 is methyl—consistent with the target compound's substitution pattern—for topical treatment of dermatological and ophthalmic disorders including psoriasis, atopic dermatitis, and rheumatoid arthritis [3]. The closest analog 2-(3-methyloxetan-3-yl)phenol lacks the ortho-methyl group and has not been explicitly claimed in these therapeutic contexts, suggesting that the methyl substituent is structurally relevant to the claimed biological activity.

Cell Differentiation Anti-Cancer Psoriasis Retinoid-Like Activity

Evidence-Backed Application Scenarios for 2-Methyl-5-(3-methyloxetan-3-yl)phenol: From Complement-Targeted Drug Discovery to Phenotypic Screening


C5a Receptor Antagonist Lead Optimization: Fragment Elaboration with a Validated Building Block

Medicinal chemistry teams pursuing C5a receptor (C5aR) antagonists for immuno-oncology or inflammatory disease indications can utilize 2-methyl-5-(3-methyloxetan-3-yl)phenol as a patent-validated building block. The compound has been explicitly employed in the synthesis of tetrahydropyrido-pyrimidine C5aR modulators yielding final compounds with IC50 values as low as 18 nM in C5a-mediated calcium mobilization assays . The ortho-methyl and para-oxetane substitution pattern is retained in the bioactive pharmacophore, providing a defined vector for fragment growth. Procurement of this specific building block—rather than the des-methyl analog 2-(3-methyloxetan-3-yl)phenol—ensures alignment with the structure-activity relationships established in US Patent 8,846,656 and avoids the risk of reduced target engagement due to missing methyl group interactions.

Fragment-Based Drug Discovery (FBDD): A Fragment-Sized Oxetane-Phenol with a Defined LogP and sp3 Character

With a molecular weight of 178.23 g/mol, a LogP of 2.2, and an sp3-hybridized carbon ratio of 0.45, 2-methyl-5-(3-methyloxetan-3-yl)phenol meets the physicochemical criteria for fragment-based screening libraries (MW < 200, LogP < 3) . The presence of both a hydrogen-bond-donating phenol (1 HBD) and a hydrogen-bond-accepting oxetane ether (2 HBA) provides multiple interaction motifs for target engagement. Compared to the des-methyl analog (LogP 1.68, MW 164.20), the target compound offers a differentiated lipophilicity and steric profile, expanding the accessible chemical space within a fragment collection . Procurement of both analogs as a matched pair enables systematic SAR exploration around the ortho position of the phenol ring.

Phenotypic Screening for Cell Differentiation and Anti-Proliferative Agents in Oncology and Dermatology

Research groups conducting phenotypic screens for compounds that induce differentiation of undifferentiated or malignant cells can utilize 2-methyl-5-(3-methyloxetan-3-yl)phenol as a biologically annotated starting point. Patent disclosures describe its pronounced activity in arresting the proliferation of undifferentiated cells and promoting differentiation to the monocyte lineage, with transcriptional activation effects . The compound is further claimed for dermatological applications including psoriasis and skin aging conditions . While quantitative dose-response data (IC50/EC50 values) are not publicly available in the accessible patent literature, the compound's patent-backed biological annotation provides a rationale for inclusion in focused screening sets targeting retinoic acid receptor (RAR)- or retinoid X receptor (RXR)-mediated pathways, where related monoalkylphenols have demonstrated RARγ agonistic activity .

Oxetane Bioisostere Evaluation in Lead Optimization: Direct Comparison with Carbonyl and Gem-Dimethyl Phenol Analogs

Medicinal chemistry teams evaluating bioisosteric replacements for metabolically labile carbonyl or lipophilic gem-dimethyl groups in phenolic lead series can procure 2-methyl-5-(3-methyloxetan-3-yl)phenol as a direct comparator to non-oxetane analogs such as 2-methyl-5-acetylphenol or 2-methyl-5-tert-butylphenol. Class-level evidence demonstrates that oxetane substitution reduces LogP by 0.5–1.0 units relative to gem-dimethyl , increases aqueous solubility by 4- to >1,000-fold , and redirects metabolism from CYP450 to mEH pathways, potentially reducing drug-drug interaction risk . By comparing the target oxetane compound against its carbonyl and gem-dimethyl counterparts in parallel metabolic stability, solubility, and permeability assays, teams can generate matched-pair data to support or refute the oxetane bioisostere strategy for their specific chemical series.

Quote Request

Request a Quote for 2-Methyl-5-(3-methyloxetan-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.